Ahbd-kanamycin B

Description

Contextualization within Aminoglycoside Antibiotics Research

Aminoglycosides are a class of potent, broad-spectrum antibiotics that have been a cornerstone of antibacterial therapy for decades. nih.gov They exert their bactericidal effects by binding to the bacterial 30S ribosomal subunit, which interferes with protein synthesis and leads to cell death. wikipedia.org Kanamycin (B1662678), first isolated from Streptomyces kanamyceticus, is a key member of this family. nih.gov Research into aminoglycosides has been driven by their effectiveness against severe Gram-negative and some Gram-positive infections. However, the emergence of bacterial resistance has necessitated the development of new derivatives to maintain the clinical utility of this important antibiotic class.

Significance of Semisynthetic Derivatives in Combating Antimicrobial Resistance

The rise of antimicrobial resistance poses a significant global health threat. drugbank.com Bacteria have evolved various mechanisms to counteract the effects of antibiotics, with enzymatic modification being a primary mode of resistance against aminoglycosides. medchemexpress.com These modifying enzymes alter the structure of the antibiotic, preventing it from binding to its ribosomal target.

The development of semisynthetic derivatives, such as AHBD-Kanamycin B, is a crucial strategy to overcome this challenge. By chemically modifying the original aminoglycoside structure, researchers can create new compounds that are less susceptible to inactivation by these bacterial enzymes. medchemexpress.com This approach has led to the creation of second-generation aminoglycosides with enhanced potency and a broader spectrum of activity against resistant strains.

Rationale for Research on this compound

The specific rationale for the development of this compound stems from the need to combat infections caused by bacteria resistant to earlier aminoglycosides, particularly methicillin-resistant Staphylococcus aureus (MRSA). nih.govdrugbank.com The addition of the (S)-4-amino-2-hydroxybutyryl (AHBD) side chain to the 1-amino group of the kanamycin B molecule is a key structural modification. This alteration sterically hinders the aminoglycoside-modifying enzymes that would otherwise inactivate the drug. medchemexpress.com

This strategic chemical modification allows this compound to retain its potent inhibitory effect on protein synthesis in resistant bacteria. wikipedia.org Consequently, this compound has demonstrated excellent antibacterial activity against MRSA and various Gram-negative pathogens, including multi-drug resistant strains of Pseudomonas aeruginosa and Acinetobacter baumannii. nih.govdrugbank.com Its development has provided a valuable therapeutic option for infections that are difficult to treat with other antibiotics.

Detailed Research Findings

The antimicrobial activity of this compound (Arbekacin) has been extensively documented in numerous studies. The following table summarizes its Minimum Inhibitory Concentration (MIC) values against various bacterial strains, demonstrating its potency. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

| Bacterial Species | Strain Type | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

|---|---|---|---|---|

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.5 - 2.0 | - | - |

| Acinetobacter baumannii | Multi-drug Resistant | - | 2 | - |

| Enterobacteriaceae | - | - | 0.25 - 2 | 1 - 8 |

Data sourced from multiple clinical and in vitro studies. nih.gov

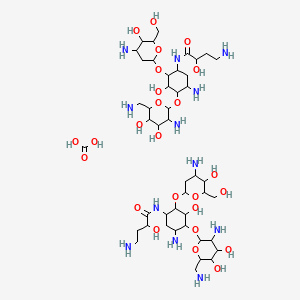

Structure

2D Structure

Properties

CAS No. |

83071-96-9 |

|---|---|

Molecular Formula |

C45H90N12O25 |

Molecular Weight |

1199.3 g/mol |

IUPAC Name |

4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-2-[4-amino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;carbonic acid |

InChI |

InChI=1S/2C22H44N6O11.CH2O3/c2*23-2-1-10(30)21(35)28-9-3-8(26)19(39-22-14(27)17(33)16(32)11(5-24)37-22)18(34)20(9)38-13-4-7(25)15(31)12(6-29)36-13;2-1(3)4/h2*7-20,22,29-34H,1-6,23-27H2,(H,28,35);(H2,2,3,4) |

InChI Key |

GXLIAVWTSGUGBV-UHFFFAOYSA-N |

SMILES |

C1C(C(C(C(C1NC(=O)C(CCN)O)OC2CC(C(C(O2)CO)O)N)O)OC3C(C(C(C(O3)CN)O)O)N)N.C1C(C(C(C(C1NC(=O)C(CCN)O)OC2CC(C(C(O2)CO)O)N)O)OC3C(C(C(C(O3)CN)O)O)N)N.C(=O)(O)O |

Canonical SMILES |

C1C(C(C(C(C1NC(=O)C(CCN)O)OC2CC(C(C(O2)CO)O)N)O)OC3C(C(C(C(O3)CN)O)O)N)N.C1C(C(C(C(C1NC(=O)C(CCN)O)OC2CC(C(C(O2)CO)O)N)O)OC3C(C(C(C(O3)CN)O)O)N)N.C(=O)(O)O |

Synonyms |

1-N-((S)-4-amino-2-hydroxybutyryl)-2''-deoxykanamycin B AHBD-kanamycin B |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies of Ahbd Kanamycin B

Synthetic Routes for 1-N-((S)-4-Amino-2-hydroxybutyryl) Modification

The primary modification in AHBD-Kanamycin B is the acylation of the 1-amino group of kanamycin (B1662678) B with the (S)-4-amino-2-hydroxybutyryl moiety. This is typically achieved through amide bond formation. While specific detailed protocols for this compound are not extensively published, analogous modifications on kanamycin derivatives, such as the synthesis of amikacin (B45834) (which also features an AHBD-like moiety), provide insight. These routes often involve activating the carboxyl group of the AHBD precursor and reacting it with the primary amine of kanamycin B. The reaction conditions must be carefully controlled to favor acylation at the 1-N position over other available amino groups on the kanamycin B molecule. ontosight.airesearchgate.netdoi.orgingentaconnect.com

Precursor Compounds and Starting Materials

The synthesis begins with kanamycin B, a complex aminoglycoside antibiotic produced by Streptomyces kanamyceticus. Kanamycin B itself is a product of a complex biosynthetic pathway. researchgate.netamazonaws.com The other crucial precursor is the (S)-4-amino-2-hydroxybutyryl moiety. This chiral building block can be synthesized through various stereoselective methods or obtained from chiral pool starting materials. For instance, L-glutamate can serve as a precursor for the AHBD moiety through enzymatic pathways involving γ-glutamylation, decarboxylation, and hydroxylation. Alternatively, chemical synthesis routes are employed to generate the desired (S)-stereochemistry at the hydroxyl-bearing carbon. jst.go.jpthieme-connect.commcgill.caresearchgate.netsigmaaldrich.com

Protective Group Chemistry in this compound Synthesis

Due to the multiple reactive amino and hydroxyl groups present in kanamycin B, protective group chemistry is indispensable for achieving regioselective acylation at the 1-N position. Common strategies involve protecting the more reactive amino groups or hydroxyl groups to prevent unwanted side reactions. Silylation, acetylation, or carbobenzyloxy (Cbz) groups are frequently employed in aminoglycoside chemistry. For instance, polysilylation can increase the solubility of kanamycin in organic solvents and protect hydroxyl groups, while selective protection of other amino groups (e.g., the 6'-amino group) might be necessary. rug.nlgoogle.commdpi.comgoogle.comgoogle.com After the desired acylation, these protective groups are removed under specific conditions, often involving mild acidic hydrolysis or hydrogenolysis. google.commdpi.com

Stereoselective Synthesis of the (S)-4-Amino-2-hydroxybutyryl Moiety

The biological activity of this compound is critically dependent on the stereochemistry of the AHBD side chain, specifically the (S)-configuration at the carbon bearing the hydroxyl group. researchgate.net Methods for achieving this stereoselectivity include:

Chiral Pool Synthesis: Utilizing naturally occurring chiral precursors like L-glutamate or L-asparagine, which can be chemically transformed into the desired (S)-4-amino-2-hydroxybutyric acid. google.com

Asymmetric Synthesis: Employing chiral catalysts or auxiliaries in synthetic routes to introduce the hydroxyl group stereoselectively. This could involve asymmetric dihydroxylation, epoxidation followed by ring opening, or enzymatic transformations. jst.go.jpthieme-connect.commcgill.caresearchgate.net

The precise control of this stereocenter is paramount, as the enantiomeric D-isomer or racemic mixture could lead to reduced or altered biological activity. doi.org

Post-Synthetic Modifications and Analog Generation of this compound

Following the synthesis of this compound, further chemical modifications can be explored to generate a library of analogs with potentially improved properties. These modifications might target other positions on the kanamycin B scaffold, such as the 6''-position, which has been a site for generating amphiphilic derivatives with antifungal activity. nih.govacs.orgnih.govresearchgate.net Modifications could also involve altering the AHBD moiety itself or introducing other functional groups to fine-tune activity, reduce toxicity, or overcome specific resistance mechanisms. nih.govnih.gov Research into structure-activity relationships (SAR) guides these derivatization efforts, aiming to optimize interactions with bacterial ribosomes or evade bacterial resistance enzymes. researchgate.netnih.govasm.orgnih.gov

Structural Elucidation and Conformational Analysis of Ahbd Kanamycin B

Advanced Spectroscopic Characterization Techniques

The initial step in deciphering the structure of a complex molecule like AHBD-kanamycin B involves the use of sophisticated spectroscopic methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable in providing a detailed picture of the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the connectivity of atoms within a molecule. For this compound, 1D and 2D NMR experiments, including ¹H NMR, ¹³C NMR, COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to assign the chemical shifts of all proton and carbon atoms. These assignments provide a complete map of the covalent bonds and allow for the determination of the relative stereochemistry of the various stereocenters within the kanamycin (B1662678) B core and the AHBD moiety.

Mass Spectrometry (MS) provides crucial information about the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy, confirming the successful modification of kanamycin B with the AHBD group. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further corroborate the proposed structure by identifying characteristic fragments of the parent molecule. mdpi.com

| Technique | Information Obtained |

| ¹H NMR | Proton chemical shifts and coupling constants, providing information on the local electronic environment and dihedral angles. |

| ¹³C NMR | Carbon chemical shifts, indicating the types of carbon atoms present (e.g., CH, CH₂, CH₃, C=O). |

| COSY | Correlation between coupled protons, establishing proton-proton connectivity through bonds. |

| HSQC | Correlation between protons and their directly attached carbons. |

| HMBC | Correlation between protons and carbons separated by two or three bonds, revealing long-range connectivity. |

| HRMS | Accurate mass measurement to determine the elemental composition. |

| MS/MS | Fragmentation patterns to confirm structural motifs. |

Structural Dynamics and Solution Conformation

While spectroscopy provides a static picture of the molecular structure, it is the dynamic nature of molecules in solution that often governs their interactions with biological targets. The conformation of this compound in an aqueous environment is not fixed but exists as an ensemble of interconverting conformers.

Crystallographic Studies of this compound and Its Complexes

X-ray crystallography offers the most definitive and high-resolution view of a molecule's three-dimensional structure in the solid state. Obtaining a single crystal of this compound suitable for X-ray diffraction analysis is a critical step. The resulting electron density map allows for the precise determination of bond lengths, bond angles, and torsional angles, providing an unambiguous depiction of the molecular architecture.

Furthermore, co-crystallization of this compound with its biological targets, such as fragments of ribosomal RNA or modifying enzymes, can provide invaluable insights into the molecular basis of its activity and potential resistance mechanisms. nih.govresearchgate.netnih.gov These complex structures reveal the specific intermolecular interactions, such as hydrogen bonds and electrostatic interactions, that govern molecular recognition.

| Parameter | Information from Crystallography |

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal lattice. |

| Space Group | The symmetry operations that describe the arrangement of molecules in the crystal. |

| Atomic Coordinates | The precise x, y, and z coordinates of each atom in the molecule. |

| Bond Lengths & Angles | The distances between bonded atoms and the angles between adjacent bonds. |

| Torsional Angles | The dihedral angles that define the conformation of the molecule. |

Computational Modeling of this compound Conformation

In conjunction with experimental techniques, computational modeling has emerged as a powerful tool for exploring the conformational preferences and dynamics of molecules like this compound. Molecular mechanics and quantum mechanics calculations can be used to generate and rank the energies of different possible conformers, providing a theoretical understanding of the molecule's potential energy surface.

Molecular dynamics (MD) simulations can further provide a dynamic view of the molecule's behavior over time in a simulated physiological environment. These simulations can reveal the flexibility of different parts of the molecule and the transitions between different conformational states, offering a more complete picture of its structural dynamics than can be obtained from static experimental methods alone. mdpi.com

Impact of AHBD Modification on Overall Molecular Structure

The addition of the (S)-4-amino-2-hydroxybutyryl (AHBD) group to the N1 position of the 2-deoxystreptamine (B1221613) ring of kanamycin A to form amikacin (B45834) is a well-known strategy to overcome enzymatic inactivation. While this article focuses on a derivative of kanamycin B, the structural implications of such a modification are likely to be similar.

Molecular Mechanism of Action of Ahbd Kanamycin B

Downstream Cellular Effects and Secondary Mechanisms (In Vitro Studies)

Alterations in Bacterial Membrane Integrity

Aminoglycoside antibiotics, as a class, are known to interact with bacterial membranes, potentially leading to disruption and increased permeability ubc.camdpi.com. Kanamycin (B1662678), the parent compound of AHBD-Kanamycin B, has been observed to cause membrane damage, rendering the membrane "leaky" mdpi.com. This increased permeability can facilitate greater intracellular entry of the antibiotic, thereby amplifying its effects on intracellular targets. Furthermore, some modified aminoglycosides, particularly those engineered to possess amphiphilic properties through the attachment of hydrophobic residues, have demonstrated enhanced antimicrobial activity, with proposed mechanisms involving the perturbation of bacterial plasma membrane functions nih.govnih.govresearchgate.netresearchgate.net. While specific, detailed studies directly elucidating the impact of the AHBD modification on this compound's interaction with bacterial membrane integrity are not extensively detailed in the available literature, it is plausible that this modification could modulate these known membrane-associated effects of aminoglycosides, potentially enhancing or altering its membrane-targeting capabilities.

Comparative Analysis of Mechanism with Kanamycin B and Other Aminoglycosides

This compound shares the fundamental mechanism of action with Kanamycin B and other aminoglycosides: the inhibition of bacterial protein synthesis. This is achieved through binding to the 30S ribosomal subunit, which leads to mRNA misreading and the incorporation of incorrect amino acids into nascent polypeptide chains, ultimately preventing the synthesis of functional proteins essential for bacterial survival ontosight.aiubc.casigmaaldrich.comdrugbank.comwikipedia.orgebi.ac.uk.

A key aspect of this compound's design, indicated by the presence of the AHB group, is likely to address bacterial resistance mechanisms. The introduction of an AHB group in amikacin (B45834), a derivative of kanamycin A, has been shown to confer resistance to inactivation by common aminoglycoside-modifying enzymes such as acetyltransferases (AACs), phosphotransferases (APHs), and nucleotidyltransferases (ANTs) nih.govmdpi.com. These enzymes are a primary cause of acquired resistance to aminoglycosides in clinical settings nih.govasm.orgresearchgate.net. Therefore, the AHBD modification in this compound is strategically employed to enhance its stability against enzymatic degradation, thereby potentially restoring or improving its efficacy against strains that have developed resistance to conventional aminoglycosides.

While the primary target remains the ribosome, the known secondary effects of aminoglycosides on membrane integrity and nucleic acid synthesis ubc.camdpi.comasm.org may also be influenced by the AHBD modification. The precise nature of these influences for this compound, whether they are amplified, diminished, or altered, remains an area for continued scientific exploration.

Bacterial Resistance Mechanisms to Ahbd Kanamycin B and Counter Strategies

Ribosomal RNA Target Site Mutations

Methylation of 16S rRNA

One significant mechanism of bacterial resistance to aminoglycosides, including kanamycin (B1662678) and its derivatives, involves the enzymatic modification of the 16S ribosomal RNA (rRNA) target site asm.orgnih.gov. Specifically, methyltransferases can add methyl groups to critical nucleotides within the 16S rRNA, such as adenine (B156593) at position A1408 or guanine (B1146940) at position G1405 asm.orgpsu.edunih.gov. This methylation alters the structure of the ribosomal binding site, thereby preventing the aminoglycoside from binding effectively and inhibiting protein synthesis asm.orgpsu.edu. While this mechanism is intrinsic to aminoglycoside-producing organisms, acquired 16S rRNA methyltransferases have emerged as a significant threat in pathogenic bacteria, conferring high-level, pan-aminoglycoside resistance asm.orgnih.gov. Research into AHBD-Kanamycin B would need to consider how modifications to the kanamycin B structure might affect its susceptibility to these rRNA methylating enzymes.

Efflux Pump Systems Mediating Resistance

Efflux pumps are transmembrane protein complexes that bacteria utilize to actively export a wide range of toxic substances, including antibiotics, out of the cell dovepress.comnih.gov. Overexpression or increased activity of these pumps can significantly reduce the intracellular concentration of antibiotics like this compound, rendering them ineffective dovepress.comnih.gov. Gram-negative bacteria, in particular, possess multi-component efflux systems, such as the Resistance-Nodulation-Cell Division (RND) superfamily, which can contribute to both intrinsic and acquired resistance dovepress.comnih.gov. These pumps can extrude various classes of antibiotics, including aminoglycosides, thereby posing a considerable challenge to treatment nih.govmdpi.com. Understanding the specific efflux pumps that affect this compound is vital for developing strategies to inhibit their activity.

Biofilm Formation and Resistance to this compound

Bacterial biofilms represent a significant challenge in combating infections, as the matrix-encased microbial communities exhibit markedly increased tolerance and resistance to antibiotics compared to their planktonic counterparts researchgate.netmdpi.comnih.govfrontiersin.org. Biofilm formation can lead to recalcitrance, where bacteria survive high concentrations of antibiotics, and can also foster the emergence of multidrug-resistant (MDR) bacteria by serving as a reservoir for resistance genes and promoting horizontal gene transfer nih.gov. Furthermore, the dense architecture of biofilms can physically limit the penetration of antibiotics, and specific physiological states within the biofilm, such as the presence of persister cells, contribute to reduced susceptibility mdpi.comnih.gov. Research into this compound must consider its efficacy against bacteria embedded within biofilms, as this mode of growth often confers a higher level of resistance.

Strategies to Overcome Resistance in this compound Analogs

The increasing prevalence of bacterial resistance necessitates the development of novel strategies to restore the efficacy of existing antibiotics or create new ones that can circumvent these resistance mechanisms. For this compound and related compounds, several approaches are being explored.

Restoration of Activity Against Ribosomal Mutant Strains

Resistance can also arise from mutations within the bacterial ribosome itself, altering the antibiotic's binding site nih.govfrontiersin.org. For instance, mutations in the genes encoding ribosomal protein S12 or in the 16S rRNA sequence (e.g., A1408G or G1405A) can confer resistance to aminoglycosides asm.orgnih.govfrontiersin.org. Developing this compound analogs that can effectively bind to these altered ribosomal targets, or that exhibit altered binding kinetics to overcome the resistance conferred by these mutations, is a key area of research researchgate.netfrontiersin.org. Studies on kanamycin analogs have shown that modifications can restore activity against certain ribosomal mutant strains researchgate.net.

Synergistic Interactions with Resistance Modulators

Another promising approach to combat antibiotic resistance is the use of combination therapy, where an antibiotic is administered alongside agents that inhibit resistance mechanisms or enhance the antibiotic's activity frontiersin.orgmdpi.comcreative-diagnostics.comscienceopen.comresearchgate.net. These resistance modulators can include efflux pump inhibitors, compounds that disrupt biofilm formation, or agents that target specific resistance enzymes researchgate.netmdpi.comscienceopen.com. For example, certain plant extracts and other compounds have demonstrated synergistic effects with aminoglycosides by blocking efflux pumps or reducing biofilm formation mdpi.comscienceopen.comresearchgate.net. Investigating the synergistic potential of this compound with such modulators could offer a strategy to overcome resistance and improve therapeutic outcomes.

Compound List

this compound (1-N-((S)-4-Amino-2-hydroxybutyryl)-2''-deoxykanamycin B)

Kanamycin B

Kanamycin A

Tobramycin

Neomycin B

Paromomycin

Netilmicin

Fortimicin

Sisomicin

Butirosin B

Lividomycin A

Structure Activity Relationships Sar of Ahbd Kanamycin B and Its Analogs

Influence of the (S)-4-Amino-2-hydroxybutyryl Group on Activity

The introduction of an (S)-4-amino-2-hydroxybutyryl (AHB) side chain at the 1-N position of the 2-deoxystreptamine (B1221613) (ring II) core is one of the most successful modifications in the history of aminoglycosides. researchgate.net This alteration, which converts kanamycin (B1662678) A to amikacin (B45834) and dibekacin (B1670413) to arbekacin (B1665167), is a cornerstone of efforts to overcome enzymatic resistance. researchgate.netmdpi.com AHBD-Kanamycin B is a semisynthetic derivative of kanamycin B that incorporates this pivotal modification. ontosight.ai

The primary role of the AHB group is to act as a steric shield. Many common aminoglycoside-modifying enzymes (AMEs)—such as aminoglycoside phosphotransferases (APH), adenylyltransferases (AAD/ANT), and acetyltransferases (AAC)—catalyze the modification of hydroxyl or amino groups on the antibiotic, which prevents the drug from binding effectively to its ribosomal target. researchgate.netasm.orgfrontiersin.org The bulky AHB side chain at the 1-N position hinders the access of these enzymes to nearby modification sites (e.g., 6'-NH₂, 2"-OH, 3'-OH), rendering the antibiotic stable against inactivation. researchgate.netmdpi.com For instance, arbekacin, which features the AHB group, is stable against enzymes like APH(2''). researchgate.net

Crucially, this modification is well-tolerated for ribosomal binding. researchgate.net While it obstructs the action of resistance enzymes, the AHB group does not significantly disrupt the essential interactions required for the antibiotic to bind to the bacterial ribosomal A-site and inhibit protein synthesis. Studies on arbekacin and amikacin have shown that the presence of the AHB side chain influences the site of enzymatic action when it does occur; for example, an aminoglycoside 3-N-acetyltransferase acetylates the 3"-amino group in amikacin and arbekacin, but the 3-amino group in kanamycin and dibekacin, which lack the AHB moiety. nih.gov This demonstrates the profound impact of the AHB group on the molecule's interaction with bacterial enzymes.

Role of Core Kanamycin B Structure in Target Interaction

The antibacterial activity of all kanamycins stems from their core structure, a pseudo-oligosaccharide consisting of a central 2-deoxystreptamine (2-DOS) aminocyclitol ring (Ring II) linked to two amino sugar moieties. frontiersin.orgresearchgate.net Kanamycin B is a 4,6-disubstituted 2-DOS aminoglycoside, meaning the sugar rings are attached at positions 4 and 6 of the central 2-DOS ring. nih.govfrontiersin.org This core scaffold is responsible for binding to the primary bacterial target: the 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit. drugbank.comcsic.es

The binding occurs at the aminoacyl-tRNA decoding site (A-site), a highly conserved region of the 16S rRNA. nih.govuzh.ch The neamine (B104775) core, which comprises Ring I (glucosamine) and Ring II (2-DOS), is considered essential for this specific binding. researchgate.netnih.gov The interaction is mediated by a network of hydrogen bonds and electrostatic interactions between the numerous amino and hydroxyl groups of the antibiotic and the phosphate-sugar backbone and bases of the rRNA. biorxiv.orgnih.gov Specifically, kanamycin binds to four nucleotides of the 16S rRNA and a single amino acid of the ribosomal protein S12. drugbank.com This binding event stabilizes a conformation where two critical adenine (B156593) bases (A1492 and A1493 in E. coli) are flipped out, leading to misreading of the mRNA codon and inhibition of protein synthesis, which is ultimately bactericidal. drugbank.combiorxiv.org

The key interactions for kanamycin B include:

Ring I: The 6'-NH₂ group interacts with nucleotides A1391 and C1392. biorxiv.org

Ring II: The N1 and N3 amino groups of the 2-DOS ring interact with G1478 and U1479, respectively. biorxiv.org

Ring III: This ring establishes multiple hydrogen bonds with the rRNA. biorxiv.org

The polycationic nature of the molecule at physiological pH, due to its protonated amino groups, is fundamental for its initial electrostatic attraction to the negatively charged rRNA. nih.gov

Modifications to Ring I, II, and III of the Aminoglycoside Scaffold

The SAR of kanamycins is highly dependent on the specific pattern of functional groups on each of its three rings.

Ring I (Glucosaminopyranose): This ring is a frequent target for both synthetic modification and bacterial resistance enzymes. nih.gov

The amino groups at the 2' and 6' positions are critical. Replacing the 6'-NH₂ group with a hydroxyl (OH) group, as seen when comparing kanamycin B to kanamycin C, significantly diminishes antibacterial activity. nih.govasm.org

The hydroxyl groups at the 3' and 4' positions are primary sites for inactivation by APH and ANT enzymes. nih.gov The development of dibekacin (3',4'-dideoxy-kanamycin B) was a rational design to remove these target sites. mdpi.com Tobramycin, which is 3'-deoxy-kanamycin B, similarly evades APH(3') enzymes. asm.org

The substituent at the 2' position forms an important intramolecular hydrogen bond with the O5 of Ring II, which helps to correctly orient the two rings relative to each other. nih.govuzh.chasm.org

Ring II (2-Deoxystreptamine): As the central scaffold, modifications here are pivotal.

The most significant modification is the acylation of the N-1 amino group with the AHB moiety to produce amikacin and arbekacin, a strategy that effectively blocks many resistance enzymes. researchgate.netmdpi.com

The core Ring II/III fragment has been explored as a potential minimum structural motif for antibacterial activity, retaining the ability to bind to some resistance enzymes without being a substrate, suggesting its use in developing enzyme inhibitors. csic.esmdpi.comnih.gov

Ring III (Kanosamine): Modifications on this ring can drastically alter the biological activity.

Selective modification of the 3''-amino group has been shown to be a key strategy for designing new derivatives that maintain activity against resistant strains. researchgate.net

Alkylation at the O-4" position can convert the antibacterial kanamycin into a potent antifungal agent. acs.org SAR studies revealed that an eight-carbon (octyl) chain at this position provides optimal antifungal activity. researchgate.net

Introducing small diamino-substituents or a guanidine (B92328) group at the 6"-position of kanamycin A has been shown to produce derivatives with improved activity against certain pathogens like S. aureus. nih.gov

Correlation Between Structural Features and In Vitro Antimicrobial Spectrum

The specific structural features of kanamycin analogs directly correlate with their spectrum of activity, particularly against resistant organisms.

Kanamycin B itself has a broad spectrum against many Gram-negative and some Gram-positive bacteria. msdvetmanual.com However, its effectiveness against strains like P. aeruginosa is limited due to the presence of resistance enzymes such as APH(3')-IIb. asm.org

Modifications that block or remove sites for AME activity are a proven strategy to restore or expand the antimicrobial spectrum.

Deoxygenation: Tobramycin (3'-deoxy-kanamycin B) and dibekacin (3',4'-dideoxy-kanamycin B) are effective against many strains that are resistant to kanamycin A and B because they lack the hydroxyl groups targeted by common phosphotransferases. mdpi.comasm.org

N-1 Acylation: The addition of the AHB group to create amikacin (from kanamycin A) or arbekacin (from dibekacin) provides a powerful defense against a wide range of AMEs, conferring activity against many gentamicin-, tobramycin-, and kanamycin-resistant Gram-negative bacteria as well as methicillin-resistant S. aureus (MRSA). researchgate.netnih.gov

Amphiphilic Modifications: Attaching hydrophobic alkyl chains to the kanamycin scaffold can dramatically change its mechanism and spectrum. For example, attaching C12 or C14 alkyl chains to the 6"-position of kanamycin B via a thioether linkage resulted in compounds with good antibacterial and antifungal activity that could also delay the development of resistance. nih.gov These amphiphilic versions can target the bacterial membrane, circumventing resistance from intracellular AMEs and showing activity against organisms intrinsically resistant to traditional aminoglycosides, like vancomycin-resistant enterococci (VRE). frontiersin.org

Table 1: In Vitro Activity (MIC, µg/mL) of Kanamycin Analogs Against Susceptible and Resistant Bacterial Strains MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Data sourced from reference nih.gov. This table illustrates that while Kanamycin A and its core Neamine fragment lose activity against strains with resistance enzymes, the synthesized Ring II/III fragment retains some activity, indicating it is not a substrate for these enzymes.

Computational Approaches for SAR Analysis (e.g., QSAR, Molecular Docking)

Computational chemistry has become an indispensable tool for elucidating the complex SAR of aminoglycosides and for guiding the design of novel derivatives.

Molecular Docking: This technique is used to predict the preferred binding orientation and affinity of one molecule (the ligand, e.g., an this compound analog) to the active site of another (the receptor, e.g., the ribosomal A-site or a resistance enzyme). x-mol.netnih.gov Docking studies have been crucial in:

Visualizing the specific hydrogen bonds and electrostatic interactions between kanamycins and the 16S rRNA, confirming the roles of different functional groups. biorxiv.orgresearchgate.net

Understanding how modifications, like the AHB group, sterically hinder the binding of the antibiotic to AMEs.

Screening virtual libraries of novel analogs to prioritize candidates for synthesis, saving significant time and resources. nih.gov

Exploring off-target interactions, such as the binding of kanamycin to G-quadruplex DNA structures, which may help explain some of its biological effects and toxicities. researchgate.netmdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling aims to find a mathematical correlation between the chemical properties of a series of compounds and their biological activity. researchgate.net For aminoglycosides, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly useful. nih.gov These analyses generate a 3D map around an aligned set of molecules, indicating regions where changes in steric, electrostatic, or hydrophobic properties will likely increase or decrease activity. acs.orgnih.gov QSAR models have been used to:

Identify the key physicochemical properties (e.g., lipophilicity, charge distribution) that govern antibacterial potency. researchgate.net

Predict the activity of newly designed, unsynthesized compounds. nih.gov

Provide insights into the SAR of a series of analogs, such as how alkyl chain length affects the antifungal activity of amphiphilic kanamycins. researchgate.net

These computational approaches, combined with experimental data, provide a powerful platform for the rational, structure-based design of next-generation aminoglycosides that can overcome existing resistance challenges.

Table 2: Binding Affinity of Kanamycin Fragments to Resistance Enzymes Binding affinity can be estimated using thermal melting shift experiments, where a larger change in the protein's melting temperature (ΔTₘ) upon ligand binding indicates a more stable complex.

Data sourced from reference nih.gov. Surprisingly, the Ring II/III fragment, which is not a substrate for APH-(3') and AAC-(6'), binds to and stabilizes these enzymes even more effectively than Kanamycin A, making it an interesting candidate for inhibitor design.

Biosynthesis of Kanamycin B and Potential for Chemoenzymatic Modification

Kanamycin (B1662678) B Biosynthetic Pathway in Streptomyces kanamyceticus

Kanamycin is an aminoglycoside antibiotic produced by the bacterium Streptomyces kanamyceticus. semanticscholar.orgnih.gov The fermentation broth of this organism contains several related compounds, primarily kanamycin A and a smaller amount of kanamycin B (typically 5-7% of total production). nih.gov For years, two main theories existed regarding the biosynthetic pathway of these molecules: a parallel pathway and a linear pathway. semanticscholar.orgnih.gov

The parallel pathway hypothesis suggested that kanamycin A and kanamycin B were synthesized independently from a common precursor, 2-deoxystreptamine (B1221613) (2-DOS). f1000research.com In this model, the glycosyltransferase KanF was thought to direct the metabolic flow into two separate branches by acting on different sugar donors, ultimately leading to the two distinct kanamycin forms. f1000research.com

However, subsequent research involving genetic knockouts and in vivo studies has clarified the primary route. semanticscholar.orgnih.gov It is now understood that the biosynthesis predominantly follows a linear pathway where kanamycin B serves as the direct precursor to kanamycin A. semanticscholar.orgnih.gov Experiments in which the kanN gene (initially thought to be exclusive to the kanamycin B path) was disrupted resulted in a halt of all kanamycin production, contradicting the parallel pathway theory. semanticscholar.orgnih.gov Conversely, targeting the genes responsible for the conversion of kanamycin B to kanamycin A led to the significant accumulation of kanamycin B. semanticscholar.orgnih.gov This confirmed that the synthesis of kanamycin A is a final step dependent on the prior formation of kanamycin B. semanticscholar.orgnih.govnih.gov The pathway involves the assembly of a pseudo-trisaccharide structure, with modifications occurring after its formation. researchgate.net

Key Enzymes Involved in Kanamycin B Biosynthesis (e.g., KanJ, KanK)

The conversion of kanamycin B to kanamycin A is the final, critical step in the biosynthetic pathway and is catalyzed by a two-enzyme system: KanJ and KanK. nih.govresearchgate.net The genes encoding these enzymes are found within the kanamycin biosynthetic gene cluster in S. kanamyceticus. semanticscholar.orgrcsb.org

KanJ (Kanamycin B Dioxygenase) : This enzyme is an α-ketoglutarate-dependent non-heme iron dioxygenase. semanticscholar.orgnih.govuniprot.org Its primary function is to catalyze an oxidative deamination reaction at the C2' position of the neosamine ring of kanamycin B. nih.govresearchgate.netrcsb.org This reaction removes the amino group and releases ammonia, transforming kanamycin B into an intermediate called 2'-oxo-kanamycin B. nih.govresearchgate.net Structural and biochemical studies have provided detailed insight into the mechanism of KanJ, which belongs to the phytanoyl-CoA dioxygenase (PhyH) family. nih.gov

KanK (NADPH-dependent Reductase) : Following the action of KanJ, the KanK enzyme catalyzes the final step. f1000research.comresearchgate.net KanK is an NADPH-dependent reductase that selectively reduces the 2'-oxo group of the intermediate, 2'-oxo-kanamycin B. nih.govresearchgate.net This reduction results in a hydroxyl group at the C2' position, completing the transformation into the final product, kanamycin A. nih.govnih.gov

The sequential action of KanJ and KanK demonstrates a unique deamination-reduction mechanism that finalizes the biosynthesis of kanamycin A from its direct precursor, kanamycin B. semanticscholar.orgnih.gov

Genetic Engineering for Enhanced Kanamycin B Production

Given that kanamycin B is the precursor to the more abundant kanamycin A, its yield in wild-type S. kanamyceticus is naturally low, which limits its use as a starting material for important semi-synthetic antibiotics like dibekacin (B1670413) and arbekacin (B1665167). semanticscholar.orgresearchgate.netnih.gov Metabolic engineering offers a targeted approach to increase the production of kanamycin B by manipulating its biosynthetic pathway. creative-diagnostics.com

The most effective strategy for overproducing kanamycin B is the targeted disruption of the gene responsible for its conversion to kanamycin A. semanticscholar.orgresearchgate.net By creating an in-frame deletion of the kanJ gene, researchers have successfully blocked the first step of the conversion process. semanticscholar.orgnih.gov The resulting S. kanamyceticus ΔkanJ mutant strain is unable to transform kanamycin B into 2'-oxo-kanamycin B, leading to the significant accumulation of kanamycin B as the main final product. semanticscholar.orgnih.gov In one study, the yield of kanamycin B in a kanJ-disruption strain reached 3268±255 μg/mL, a 12-fold increase compared to the original strain. semanticscholar.orgnih.gov Another report noted an increase from 46.57 ± 12 mg/L in the wild-type to 543.18 ± 42 mg/L in the knockout strain. researchgate.net

Further genetic modifications have been explored in related species like Streptomyces tenebrarius. To optimize the production of carbamoylkanamycin B (a precursor that can be hydrolyzed to kanamycin B), researchers disrupted multiple genes (aprD3, aprQ, and aprD4) involved in competing antibiotic pathways, which resulted in a five-fold increase in production. researchgate.netnih.gov Subsequent inactivation of the carbamoyl-transfer gene tacA in this mutant strain led to a new strain that specifically produced kanamycin B. nih.gov

Chemoenzymatic Approaches for AHBD-Kanamycin B Synthesis

This compound is a semi-synthetic derivative of kanamycin B, characterized by the attachment of an (S)-4-amino-2-hydroxybutyryl (AHBA or AHBD) group at the 1-N position of the 2-deoxystreptamine ring. f1000research.comontosight.ai The synthesis of such modified aminoglycosides can be achieved through chemoenzymatic methods, which combine chemical synthesis steps with highly specific enzymatic reactions.

While a direct, single-report detailing a complete chemoenzymatic synthesis of this compound is not prevalent, the principles are well-established through related research. The process generally involves:

Production of the Kanamycin B core : This is typically achieved through the fermentation of a genetically engineered strain of S. kanamyceticus, such as the ΔkanJ mutant, which overproduces kanamycin B. semanticscholar.org

Synthesis of the AHBD moiety : The (S)-4-amino-2-hydroxybutyryl side chain is prepared chemically.

Enzymatic or Chemical Ligation : The AHBD side chain is attached to the 1-N position of the kanamycin B molecule. This crucial step can be performed by an acyltransferase enzyme capable of recognizing both substrates.

A powerful demonstration of this concept is found in engineered biosynthesis, a closely related strategy. Researchers have successfully integrated the genes for AHBA biosynthesis into the kanamycin-producing pathway of S. kanamyceticus. f1000research.com This allows the host organism to produce the AHBA precursor in vivo and then attach it to a kanamycin intermediate, resulting in the direct production of a novel aminoglycoside, 1-N-AHBA-kanamycin X. f1000research.com This work highlights the potential of using biosynthetic machinery to create complex, acylated kanamycin derivatives, paving the way for more streamlined chemoenzymatic or fully biosynthetic production of compounds like this compound.

Engineered Biosynthesis of Novel Kanamycin B Derivatives

The inherent substrate flexibility of enzymes in the kanamycin biosynthetic pathway provides significant opportunities for creating novel derivatives through engineered biosynthesis and combinatorial approaches. f1000research.comfrontiersin.org By introducing, removing, or swapping genes, researchers can generate a wide array of new compounds with potentially enhanced properties.

One successful strategy involves altering the glycosylation patterns of the antibiotic. The exchange of the glycosyltransferase gene kanF from the kanamycin pathway with neoM from the neomycin pathway in a heterologous host was shown to modulate the biosynthetic flux, redirecting it from kanamycin A towards kanamycin B. researchgate.net

Another approach is the creation of amphiphilic kanamycin B derivatives. By chemically attaching hydrophobic alkyl chains (ranging from C8 to C16) to the 6"-position of the kanamycin B core, scientists have developed novel compounds. nih.gov Two of these derivatives, featuring C12 and C14 chains linked via a thioether bond, exhibited potent antibacterial and antifungal activity and were found to be poor substrates for common aminoglycoside-modifying enzymes, suggesting they could be less susceptible to resistance. nih.gov

Combinatorial biosynthesis, which involves expressing genes from different antibiotic pathways within a single host, has also yielded new molecules. The substrate promiscuity of the second glycosyltransferase, KanE, allows it to accept various pseudodisaccharides, leading to different kanamycin congeners. f1000research.comresearchgate.net This flexibility has been exploited by introducing the glycosyltransferase KanM2 from the kanamycin pathway into the gentamicin-producing organism Micromonospora echinospora. frontiersin.org This resulted in the creation of eight new hybrid gentamicin (B1671437) derivatives where the native garosamine (B1245194) sugar was replaced with kanosamine, demonstrating the potential to generate structural diversity. frontiersin.org Furthermore, libraries of kanamycin B analogues have been synthesized through glycodiversification, attaching different sugar donors to the neamine (B104775) core to explore structure-activity relationships. researchgate.net

Table of Mentioned Compounds

Advanced Methodologies and Analytical Approaches in Ahbd Kanamycin B Research

High-Throughput Screening for In Vitro Activity and Interactions

High-throughput screening (HTS) is a cornerstone in the early stages of drug discovery, enabling the rapid assessment of large compound libraries for desired biological activity. For Ahbd-kanamycin B, HTS would be employed to evaluate its in vitro antibacterial efficacy against a broad spectrum of bacterial pathogens, with a particular focus on strains exhibiting resistance to existing aminoglycosides. This involves miniaturized assays, often in 96- or 384-well plate formats, allowing for the simultaneous testing of numerous compounds or variations of this compound.

Research Findings and Application: HTS assays typically measure parameters such as Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) against various bacterial species and strains, including multidrug-resistant (MDR) isolates. For instance, a typical HTS workflow might involve exposing bacterial cultures to a range of concentrations of this compound and monitoring growth inhibition using optical density measurements or viability assays pharmacologydiscoveryservices.comnih.govbiomedpharmajournal.org. Such screens can also be adapted to identify compounds that modulate specific bacterial processes or interact with particular cellular targets, potentially revealing synergistic interactions with other antibiotics creative-diagnostics.com.

Illustrative Data Table: Hypothetical MIC Values of this compound Against Resistant Bacterial Strains

| Bacterial Strain | MIC (µg/mL) | Resistance Mechanism (Example) |

| E. coli (Wild-type) | 2 | N/A |

| E. coli (Kanamycin-R) | 16 | AAC(3)-Ia |

| S. aureus (MRSA) | 4 | mecA gene |

| P. aeruginosa (MDR) | 8 | Efflux pumps, ESBL |

| K. pneumoniae (ESBL) | 8 | CTX-M-15 |

Note: MIC values are illustrative and would be determined experimentally.

Ribosomal Binding Assays (e.g., SPR, ITC, Footprinting)

Aminoglycosides, including kanamycin (B1662678) derivatives, exert their primary antibacterial effect by binding to the bacterial 30S ribosomal subunit, thereby inhibiting protein synthesis nih.govbiorxiv.orgnih.gov. Advanced techniques are crucial for quantifying and characterizing these interactions with high precision.

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique used to study biomolecular interactions in real-time. It can measure the binding affinity (KD), kinetics (kon, koff), and stoichiometry of interactions between immobilized molecules (e.g., ribosomal RNA or subunits) and analytes in solution (e.g., this compound) nih.govresearchgate.netresearchgate.netasm.orgembopress.orgasm.org. SPR can also be used to assess the impact of mutations or modifications on binding affinity.

Isothermal Titration Calorimetry (ITC): ITC is considered the gold standard for characterizing the thermodynamics of molecular binding events. It directly measures the heat released or absorbed during binding, providing comprehensive thermodynamic parameters such as binding affinity (KA), enthalpy change (ΔH), entropy change (ΔS), and binding stoichiometry (n) nih.govnih.govacs.orgnih.govlongdom.orgnews-medical.net. ITC is invaluable for understanding the energetic basis of this compound's interaction with its ribosomal target.

Chemical Footprinting: Techniques like dimethyl sulfate (B86663) (DMS) footprinting can identify nucleotides in rRNA that are protected by the binding of this compound. This involves treating ribosomes with a chemical probe and then analyzing the extent of modification at different nucleotide positions. Protection by the drug indicates its direct interaction with these sites, providing structural insights into the binding pocket embopress.orgasm.orgpnas.orgethz.ch.

Research Findings and Application: Studies on other aminoglycosides have utilized these methods to map their binding sites on 16S rRNA, determine their affinity, and understand how resistance mutations affect binding researchgate.netembopress.orgasm.org. For this compound, these assays would confirm its binding to the 30S ribosomal subunit, quantify the strength of this interaction, and elucidate the thermodynamic driving forces. Comparing these parameters to those of parent kanamycin B could reveal how the Ahbd modification impacts ribosomal binding.

Illustrative Data Table: Hypothetical Ribosomal Binding Affinities (KD)

| Compound | Target (e.g., 16S rRNA A-site) | KD (nM) | ΔH (kcal/mol) | ΔS (cal/mol·K) |

| Kanamycin B | 16S rRNA A-site | 150 | -25 | -40 |

| This compound | 16S rRNA A-site | 80 | -28 | -35 |

| Kanamycin B (mutant) | 16S rRNA A1408G | 1200 | -15 | -10 |

Note: KD, ΔH, and ΔS values are hypothetical and represent the type of data obtained from SPR and ITC studies.

Transcriptomic and Proteomic Profiling of Bacterial Responses to this compound

Understanding how bacteria respond to this compound at the cellular level is critical for deciphering its full spectrum of activity and potential resistance mechanisms. Transcriptomic (RNA sequencing) and proteomic (mass spectrometry-based protein analysis) profiling provide a global view of gene and protein expression changes induced by the compound.

Research Findings and Application: Studies on other aminoglycosides have revealed that sub-inhibitory concentrations can induce significant changes in bacterial gene expression, affecting pathways related to metabolism, stress response, cell wall synthesis, and biofilm formation biorxiv.orgfrontiersin.orgnih.govresearchgate.net. For example, transcriptomic analysis of E. coli treated with kanamycin showed differential expression of genes involved in oxidative phosphorylation and two-component systems frontiersin.org. Proteomic studies can identify changes in protein abundance, revealing how bacterial physiology is altered. Applying these techniques to bacteria treated with this compound would identify specific cellular pathways modulated by the compound, potentially revealing novel targets or mechanisms of action beyond ribosomal inhibition. It could also highlight genes or proteins upregulated in response to the drug, which might be indicative of resistance or adaptation strategies.

Illustrative Data Table: Hypothetical Differentially Expressed Genes in E. coli Upon Treatment with this compound

| Gene Name | Fold Change (vs. Control) | Pathway/Function (Example) |

| rpoS | 2.5 | Stress Response |

| ftsZ | 1.8 | Cell Division |

| narK | 3.2 | Nitrogen Metabolism |

| ompF | 0.4 | Outer Membrane Permeability |

| recA | 2.1 | DNA Repair |

Note: Fold change values are hypothetical and represent typical outcomes from transcriptomic studies.

Advanced Mass Spectrometry for Metabolomic Analysis

Metabolomics, often coupled with advanced mass spectrometry (MS) techniques like GC-MS or LC-MS/MS, allows for the comprehensive profiling of small molecules (metabolites) within a biological system. This provides insights into the metabolic state of bacteria and how it is altered by antibiotic treatment.

Research Findings and Application: Metabolomic studies have shown that antibiotic resistance can be linked to metabolic rewiring, such as alterations in energy production, cell wall synthesis, or the utilization of specific carbon sources nih.govuniversiteitleiden.nlembopress.orgresearchgate.netacs.orgelifesciences.org. For example, resistance to carbapenems in Acinetobacter baumannii has been associated with inactivation of the pyruvate (B1213749) cycle and purine (B94841) metabolism acs.org. Applying metabolomics to bacteria exposed to this compound could reveal specific metabolic pathways that are upregulated or downregulated, potentially identifying metabolic vulnerabilities or compensatory mechanisms that contribute to resistance or tolerance. This could also shed light on how this compound itself is metabolized or affects bacterial metabolic networks.

Illustrative Data Table: Hypothetical Altered Metabolites in Bacteria Treated with this compound

| Metabolite Name | Change (vs. Control) | Pathway Association (Example) |

| ATP | -1.5x | Energy Production |

| Succinate | +2.1x | TCA Cycle |

| Indole | +3.5x | Bacterial Communication |

| Glutamate | -1.3x | Amino Acid Metabolism |

| Acetyl-CoA | +1.8x | Central Carbon Metabolism |

Note: Changes are hypothetical and represent typical findings in metabolomic studies.

In Vitro Evolution and Directed Evolution Studies of Resistance

Investigating how bacteria evolve resistance to this compound is crucial for predicting its long-term clinical utility. In vitro evolution experiments, where bacteria are grown under increasing antibiotic pressure, can reveal the genetic and phenotypic pathways leading to resistance. Directed evolution, a more targeted approach, can be used to engineer specific enzymes or pathways to understand resistance mechanisms or to create more potent derivatives.

Research Findings and Application: Studies on other aminoglycosides have shown that resistance can emerge through mutations in ribosomal components (e.g., 16S rRNA, ribosomal proteins) or through the acquisition of genes encoding aminoglycoside-modifying enzymes (e.g., phosphotransferases, acetyltransferases, nucleotidyltransferases) creative-diagnostics.comnih.govasm.orgnih.govfrontiersin.org. Experimental evolution studies often identify specific mutations conferring resistance and can reveal trade-offs, such as increased susceptibility to other antibiotics or reduced fitness in the absence of the drug embopress.orgfrontiersin.org. For this compound, these studies would identify the specific mutations or acquired genes that confer resistance, the rate at which resistance emerges, and the fitness costs associated with these resistance mechanisms.

Illustrative Data Table: Hypothetical Resistance Evolution Trajectories

| Evolution Round | Gentamicin (B1671437) MIC (µg/mL) | Fosfomycin MIC (µg/mL) | Key Mutation Identified (Example) |

| Ancestor | 2 | 4 | N/A |

| Round 1 | 8 | 4 | rpoB S450L |

| Round 2 | 32 | 8 | rpoB S450L, rpsL K43R |

| Round 3 | 128 | 16 | rpoB S450L, rpsL K43R, gidB G113D |

Note: MIC values and mutations are hypothetical, illustrating the progression of resistance.

Microscopic Techniques for Studying Cellular Interactions

Microscopic techniques, particularly fluorescence microscopy, are vital for visualizing the physical interactions of this compound with bacterial cells. By labeling the compound with a fluorophore, its uptake, localization within the cell, and distribution can be directly observed.

Research Findings and Application: Fluorescently labeled antibiotics have been used to study cellular accumulation, identify drug efflux mechanisms, and pinpoint intracellular targets synchrotron-soleil.frnih.govjove.comjove.comasm.org. For instance, studies have shown that some antibiotics accumulate at the bacterial division septum, a site of active cell wall biosynthesis asm.org. For this compound, fluorescence microscopy could reveal whether it efficiently enters bacterial cells, if its uptake is mediated by specific transporters or affected by efflux pumps, and if it localizes to the ribosome or other cellular components. This can provide critical spatial and temporal information about its mechanism of action and how resistance mechanisms might alter its cellular fate.

Illustrative Data Table: Hypothetical Localization Patterns of Fluorescent this compound

| Bacterial Strain | Localization Pattern (Example) | Fluorescence Intensity (Arbitrary Units) |

| E. coli (Wild-type) | Diffuse cytoplasmic, concentrated near ribosomes | 100 |

| E. coli (Efflux mutant) | Reduced cytoplasmic, increased extracellular signal | 30 |

| E. coli (Ribosome-R) | Reduced cytoplasmic, punctate signal not associated with ribosomes | 60 |

Note: Localization patterns and intensity values are hypothetical and represent typical observations.

By employing these advanced methodologies, researchers can gain a comprehensive understanding of this compound's properties, paving the way for its potential development as an effective therapeutic agent against challenging bacterial infections.

Compound List:

this compound

Kanamycin B

Gentamicin

Tobramycin

Neomycin B

Streptomycin

Plazomicin

Apramycin

Butirosin

Isepamicin

Netilmicin

Ribostamycin

Paromomycin

Gramicidin

Amphotericin B

Ampicillin

Tetracycline

Trifluoperazine

Prochlorperazine

Tegaserod

Fosfomycin

Chloramphenicol

Ethidium bromide

Trimethoprim

Ciprofloxacin

Telavancin

Vancomycin

Emerging Research Avenues and Future Directions for Ahbd Kanamycin B

AHBD-Kanamycin B as a Chemical Probe for Biological Processes

The inherent ability of aminoglycosides to interact with nucleic acids and cellular machinery positions them as potential chemical probes for elucidating complex biological processes. Research into kanamycin (B1662678) and its derivatives has begun to explore these capabilities beyond their direct antimicrobial effects. For instance, a kanamycin derivative functionalized with tetraphenylethylene (B103901) (TPE-kana 1) has been synthesized and utilized as a molecular probe for the selective detection of bovine serum albumin (BSA) through fluorescence spectroscopy, demonstrating specific binding and quenching properties researchgate.net. This suggests a broader potential for modified aminoglycosides to serve as sensitive reporters or modulators in biochemical assays.

Furthermore, studies have indicated that kanamycin can bind to G-quadruplex (G4) structures, which are non-canonical DNA secondary structures implicated in various cellular functions, including gene regulation and telomere maintenance mdpi.com. This interaction suggests that kanamycin and its derivatives might modulate these critical cellular processes. While direct studies on this compound as a chemical probe are nascent, its modified structure offers opportunities to develop targeted probes for specific cellular components or pathways. Future research could focus on conjugating this compound to reporter molecules or immobilizing it on solid supports to investigate protein-nucleic acid interactions, enzyme activity, or signal transduction pathways in vitro.

Table 9.1.1: Potential Applications of Kanamycin Derivatives as Chemical Probes

| Derivative/Compound Class | Target/Interaction | Observed Property/Application | Research Context |

| TPE-kana 1 | Bovine Serum Albumin (BSA) | Fluorescence detection, selective binding, quenching | Protein sensing, bioanalytical probes researchgate.net |

| Kanamycin | G-quadruplex (G4) structures | Favorable binding to parallel and hybrid G4 topologies | Modulation of G4 activity, potential non-ribosomal RNA interactions mdpi.com |

| This compound | (Hypothetical) Specific cellular targets | Conjugation to reporter molecules, immobilization on surfaces | Elucidation of protein-nucleic acid interactions, enzyme activity assays |

Systems Biology Approaches to Understand Cellular Perturbations

Systems biology, which integrates computational and experimental approaches to study complex biological systems, offers powerful tools for understanding the multifaceted effects of compounds like this compound. Transcriptome profiling, as demonstrated with kanamycin B in E. coli, provides a genome-wide view of cellular responses, identifying differentially expressed genes (DEGs) that reveal perturbed metabolic pathways and regulatory networks nih.gov. Such analyses are essential for mapping the comprehensive impact of a compound on cellular physiology.

Beyond transcriptomics, genome-wide screens, such as those employing CRISPR-Cas technology, can systematically identify genes and pathways that influence sensitivity or resistance to antibiotics, including aminoglycosides nih.gov. Chemical-genomic approaches, which examine how genetic mutations affect a compound's activity, can also provide insights into mechanisms of action and cellular targets acs.org. By applying these systems-level methodologies, researchers can gain a holistic understanding of how this compound perturbs cellular networks, potentially uncovering novel targets or mechanisms of action. This approach is vital for predicting off-target effects and understanding complex cellular responses in vitro and in vivo.

Development of Novel Delivery Systems for In Vitro Research Applications

The efficacy and utility of chemical compounds in research and therapeutic settings are often dictated by their delivery mechanisms. For aminoglycosides, including kanamycin derivatives, research is exploring various advanced delivery systems to enhance their properties for specific applications. For instance, cationic lipid-based delivery agents and conjugates of aminoglycosides with cholesterol moieties have been developed for gene and siRNA delivery in in vitro and cellular research contexts rsc.org. These systems aim to improve cellular uptake and target specific intracellular components.

Furthermore, nanostructured lipid carriers (NLCs) are being investigated for the delivery of various antibiotics, including those used against resistant pathogens, to achieve controlled and localized release, thereby potentially reducing toxicity and enhancing efficacy ehu.es. While these delivery systems are often developed with therapeutic goals in mind, their application in in vitro research settings is also significant. For this compound, developing tailored delivery systems, such as liposomal formulations or nanoparticle encapsulation, could facilitate its use in specific cell culture experiments, enabling precise concentration control, improved cellular penetration, or targeted delivery to cellular compartments for detailed mechanistic studies.

Integration of Artificial Intelligence and Machine Learning in Derivative Design

The design of novel chemical entities with optimized properties is increasingly being accelerated by the integration of artificial intelligence (AI) and machine learning (ML) methodologies. These computational tools can analyze vast datasets of molecular structures and their associated biological activities to predict interactions, efficacy, and potential liabilities acs.orgnih.gov. For aminoglycosides, modifications at specific positions, such as the 6''-hydroxyl group of kanamycin and tobramycin, have shown promise in enhancing antibacterial activity and overcoming resistance mechanisms mdpi.comresearchgate.net.

AI and ML can systematically explore the chemical space around this compound, identifying optimal modifications at various sites (e.g., the 1-N position or the sugar moieties) to design derivatives with improved potency, altered spectrum of activity, or novel functionalities. By employing techniques such as quantitative structure-activity relationship (QSAR) modeling, deep learning, and generative adversarial networks (GANs), researchers can predict the properties of hypothetical this compound derivatives before synthesis, significantly streamlining the drug discovery and optimization process. This approach holds promise for generating next-generation aminoglycosides with tailored characteristics for specific research or therapeutic needs.

Table 9.5.1: AI/ML-Driven Design Strategies for Aminoglycoside Derivatives

| Compound Class/Parent | Modification Site(s) | Type of Modification Explored/Predicted | Potential Outcome | AI/ML Application |

| Kanamycin B | 1-N position | (S)-4-Amino-2-hydroxybutyryl group | Semisynthetic derivative, potential enhanced antibacterial activity | Structure-activity relationship studies, predictive modeling ontosight.ai |

| Kanamycin B | 6''-position | Alkyl chains (e.g., C12, C14) via thioether | Enhanced antibacterial/antifungal activity, delayed resistance nih.gov | Generative design, property prediction |

| Kanamycin A | 6''-position | Protonatable groups | Improved activity against S. aureus, reduced resistance mechanisms researchgate.net | QSAR modeling, virtual screening |

| This compound | (Hypothetical) Various | Novel functional groups, linker modifications | Optimized target binding, altered cellular functions, improved probe properties | Predictive modeling, molecular docking, de novo design |

Q & A

Q. What are the recommended analytical techniques for confirming the structural integrity and purity of Ahbd-kanamycin B in preclinical studies?

Methodological Answer: To ensure structural and purity validation, combine orthogonal analytical methods:

- HPLC-UV/LC-MS : Quantify purity using retention times and mass spectra, referencing standard curves (e.g., β-carboline alkaloid mixtures in ).

- NMR Spectroscopy : Confirm stereochemistry and functional groups (¹H/¹³C NMR).

- Elemental Analysis : Validate empirical formulas.

- Stability Testing : Monitor degradation under storage conditions (e.g., -20°C with argon overlay, as in ).

Key Considerations:

- Document instrument parameters (column type, mobile phase, flow rate) for reproducibility .

- Include batch-specific certificates of analysis (CoA) for reference standards .

Table 1: Analytical Techniques for this compound Characterization

Q. How should researchers design dose-response experiments to assess this compound’s antimicrobial efficacy while minimizing cytotoxicity?

Methodological Answer:

- Experimental Design :

-

Use logarithmic dilution series (e.g., 0.1–100 µg/mL) to determine MIC (Minimum Inhibitory Concentration) against target pathogens.

-

Include positive controls (e.g., kanamycin) and vehicle controls.

- Cytotoxicity Assessment :

-

Test parallel doses on mammalian cell lines (e.g., HEK-293) using MTT assays.

-

Calculate selectivity index (SI = IC₅₀/MIC) to prioritize safe concentrations .

Critical Steps:

Q. What methodological considerations are critical when replicating published synthesis protocols for this compound to ensure reproducibility?

Methodological Answer:

- Documentation :

-

Record exact reagent sources (e.g., Sigma-Aldridge vs. TCI America) and lot numbers .

-

Specify reaction conditions (temperature, pH, stirring speed).

- Validation :

-

Compare intermediate yields and spectral data (e.g., IR, NMR) with literature.

-

Use spiked recovery experiments to validate purification steps .

Common Pitfalls :

Advanced Research Questions

Q. How can conflicting data on this compound’s pharmacokinetic parameters (e.g., bioavailability, half-life) across animal models be systematically analyzed?

Methodological Answer:

- Systematic Review Framework ():

Compile all published PK studies.

Stratify data by species, dosing route, and formulation (e.g., liposomal vs. free drug).

Apply meta-regression to identify covariates (e.g., renal clearance rates) explaining variability .

- In Silico Modeling :

-

Use PBPK (Physiologically Based Pharmacokinetic) models to simulate interspecies differences .

Table 2: Hypothetical PK Data Conflicts in this compound Studies

Study Species Bioavailability (%) Half-life (h) Notes A Mice 45 ± 5 2.1 IV administration B Rats 28 ± 3 4.8 Oral, fasted state C Dogs 60 ± 8 6.5 Liposomal formulation

Q. What advanced statistical approaches are appropriate for interpreting heterogeneous efficacy data of this compound in multidrug-resistant bacterial infections?

Methodological Answer:

- Multivariate Analysis :

- Apply PCA (Principal Component Analysis) to identify clusters of bacterial strains with shared resistance profiles.

- Machine Learning :

- Train random forest models on genomic and phenotypic data to predict efficacy outliers .

- Sensitivity Analysis :

- Test robustness of conclusions by excluding outliers or adjusting for confounding variables (e.g., biofilm formation) .

Q. When encountering contradictory findings in this compound’s mechanism of action studies, what strategies can validate hypotheses while avoiding confirmation bias?

Methodological Answer:

- Blind Reanalysis :

- Independent labs re-test key assays (e.g., ribosomal binding vs. membrane disruption) without prior knowledge of original results .

- Orthogonal Assays :

- Combine fluorescence polarization (binding affinity) with cryo-EM (structural interactions) .

- Pre-registration :

- Publish hypotheses and methods on platforms like Open Science Framework before experimentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.